5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237471
InChI: InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2
SMILES:
Molecular Formula: C10H10BrN3
Molecular Weight: 252.11 g/mol

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC16237471

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile -

Specification

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
IUPAC Name 5-bromo-2-pyrrolidin-1-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2
Standard InChI Key MBANRWRTALZQKZ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C=C(C=N2)Br)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile (C₁₀H₉BrN₄) features a pyridine ring system with three distinct functional groups:

  • Bromine at the 5-position, introducing steric bulk and electrophilic reactivity.

  • Pyrrolidin-1-yl at the 2-position, contributing conformational flexibility and potential hydrogen-bonding interactions.

  • Nitrile at the 3-position, serving as a polar functional group capable of participating in dipole interactions or acting as a metabolic precursor.

The molecular weight of the compound is approximately 265.11 g/mol, calculated based on its empirical formula. Structural analogs, such as methyl 5-bromo-2-(pyrrolidin-1-yl)nicotinate (C₁₁H₁₃BrN₂O₂, MW 285.14 g/mol) , highlight how modifications to the nitrile group (e.g., esterification) alter physical properties like solubility and molecular weight.

Comparative Analysis of Structural Analogs

The following table contrasts 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile with related compounds from published data:

Compound NameMolecular FormulaKey Structural DifferencesMolecular Weight (g/mol)
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrileC₁₀H₉BrN₄Nitrile at position 3265.11
Methyl 5-bromo-2-(pyrrolidin-1-yl)nicotinate C₁₁H₁₃BrN₂O₂Ester group instead of nitrile285.14
5-Bromo-2-chloronicotinonitrile C₆H₂BrClN₂Chlorine substituent at position 2217.45
5-Bromo-2-hydroxynicotinic acid C₆H₃BrNO₃Carboxylic acid and hydroxyl groups232.00

The nitrile group distinguishes 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile from ester or carboxylic acid derivatives, potentially enhancing its metabolic stability compared to hydrolyzable analogs .

Synthetic Routes and Optimization

Bromination and Heterocyclic Substitution

A plausible synthesis route involves sequential bromination and nucleophilic aromatic substitution (NAS):

  • Bromination of Pyridine Derivatives:
    The patent CN114591250A describes a one-step bromination method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to introduce bromine into pyrimidine systems. Applying this to 2-hydroxynicotinonitrile could yield 5-bromo-2-hydroxynicotinic acid intermediates, which may be further functionalized.

  • Introduction of Pyrrolidine:
    The hydroxyl group at position 2 can be replaced with pyrrolidine via NAS. For example, heating the intermediate with pyrrolidine in the presence of a base like triethylamine facilitates substitution, as demonstrated in similar nicotinate syntheses .

  • Nitrile Formation:
    If starting from a carboxylic acid derivative (e.g., 5-bromo-2-pyrrolidin-1-ylnicotinic acid ), dehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could yield the nitrile group.

Reaction Conditions and Yield Optimization

Key parameters for optimizing synthesis include:

  • Temperature: Reactions typically proceed at 80–100°C for NAS, as seen in phosphorus oxychloride-mediated chlorinations .

  • Catalysts: Triethylamine or diisopropylethylamine improve substitution efficiency by scavenging acids .

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for NAS.

The patent CN114591250A reports yields exceeding 96% for analogous bromo-chloropyrimidine synthesis, suggesting that similar conditions could achieve high efficiency for the target compound.

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: The nitrile and pyrrolidine groups confer moderate polarity, suggesting solubility in polar organic solvents (e.g., DMSO, acetone) but limited water solubility.

  • Stability: Nitriles are generally stable under acidic conditions but may hydrolyze to amides or carboxylic acids in strongly basic environments.

Reactivity Profiles

  • Electrophilic Aromatic Substitution: The bromine atom directs further substitutions to the para position (relative to itself) on the pyridine ring.

  • Cross-Coupling Reactions: The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, a strategy widely used in medicinal chemistry to diversify structures.

  • Nitrile Transformations: The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, offering pathways for derivative synthesis.

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